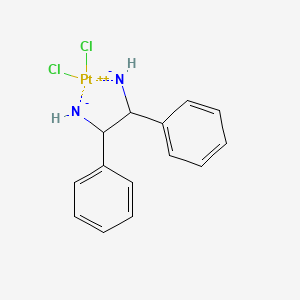

Platinum, dichloro(1,2-diphenyl-1,2-ethanediamine-N,N')-, (SP-4-3-(R*,S*))-

Description

This platinum(II) complex features a bidentate 1,2-diphenyl-1,2-ethanediamine (dpen) ligand with two chloride leaving groups. Its stereochemistry is defined as SP-4-3-(R,S), indicating a square-planar geometry with a specific chiral configuration of the diamine ligand .

Properties

CAS No. |

90130-44-2 |

|---|---|

Molecular Formula |

C14H14Cl2N2Pt |

Molecular Weight |

476.3 g/mol |

IUPAC Name |

(2-azanidyl-1,2-diphenylethyl)azanide;dichloroplatinum(2+) |

InChI |

InChI=1S/C14H14N2.2ClH.Pt/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12;;;/h1-10,13-16H;2*1H;/q-2;;;+4/p-2 |

InChI Key |

PKPLWJWRVWFFAQ-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)[NH-])[NH-].Cl[Pt+2]Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Platinum, dichloro(1,2-diphenyl)-1,2-ethanediamine-N,N’-, [SP-4-2-[R-(R*,R*)]] typically involves the reaction of platinum(II) chloride with 1,2-diphenyl-1,2-ethanediamine. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Platinum, dichloro(1,2-diphenyl)-1,2-ethanediamine-N,N’-, [SP-4-2-[R-(R*,R*)]] undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other ligands, such as phosphines or amines, under appropriate conditions.

Oxidation and Reduction Reactions: The platinum center can undergo oxidation and reduction reactions, altering its oxidation state and reactivity.

Coordination Reactions: The compound can form coordination complexes with other metal ions or ligands.

Common Reagents and Conditions

Common reagents used in these reactions include phosphines, amines, and other nucleophiles. The reactions are typically carried out in solvents such as dichloromethane, ethanol, or acetonitrile, under controlled temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with phosphines can yield platinum-phosphine complexes, while coordination reactions with other metal ions can result in heterometallic complexes.

Scientific Research Applications

Cytotoxicity Studies

Numerous studies have investigated the cytotoxic effects of platinum(II) complexes on various cancer cell lines. For instance, one study assessed the cytotoxicity of platinum(IV) and palladium(II) complexes derived from similar ligands against breast cancer (4T1) and melanoma (B16F1) cell lines using the MTT assay. Results indicated that while these complexes exhibited dose-dependent cytotoxicity, they were generally less effective than cisplatin but showed notable activity at higher concentrations .

Case Studies

- Cytotoxicity Comparison : A comparative study evaluated the effectiveness of various platinum(II) complexes against human lung cancer cells (A549). The results demonstrated that certain derivatives exhibited comparable or superior cytotoxicity to cisplatin, suggesting potential therapeutic advantages .

- Theranostic Applications : Research has explored the dual role of platinum complexes as both therapeutic and diagnostic agents. For example, platinum-gadolinium complexes were shown to enhance MRI imaging capabilities while maintaining significant anticancer activity .

Table 2: Summary of Cytotoxicity Findings

Mechanism of Action

The mechanism of action of Platinum, dichloro(1,2-diphenyl)-1,2-ethanediamine-N,N’-, [SP-4-2-[R-(R*,R*)]] involves the formation of coordination complexes with biological molecules. The platinum center can bind to DNA, forming cross-links that inhibit DNA replication and transcription. This leads to cell cycle arrest and apoptosis in cancer cells. The compound can also interact with proteins, affecting their function and stability.

Comparison with Similar Compounds

Cisplatin (cis-[PtCl₂(NH₃)₂])

Oxaliplatin (cis-[(1R,2R)-1,2-cyclohexanediamine-N,N']oxalato(2-)-O,O'] platinum)

- Structure : Cyclohexanediamine ligand with oxalate leaving group.

- Activity : IC₅₀ = 0.6–0.7 μM (vs. 17-fold lower potency in cisplatin); improved colorectal cancer efficacy due to bulky diamine hindering DNA repair .

- Key Difference : The target compound’s dichloro ligands (vs. oxalate in oxaliplatin) may alter intracellular activation pathways. Chloride ligands typically hydrolyze faster than oxalate, but steric hindrance from diphenyl groups could delay this process .

Miriplatin (Dichloro[(1R,2R)-1,2-cyclohexanediamine-N,N']platinum)

- Structure : Cyclohexanediamine ligand with chloride leaving groups.

- Application: Used in intra-hepatic arterial administration for hepatocellular carcinoma due to lipophilic formulation in Lipiodol .

- Key Difference : The diphenyl-ethanediamine ligand in the target compound provides greater aromaticity than cyclohexanediamine, possibly enhancing DNA intercalation or protein binding .

Stereochemical and Substituent Effects

Stereochemistry

- SP-4-3-(R,S) Configuration : The chiral arrangement of the dpen ligand influences DNA adduct formation. Similar to oxaliplatin’s (1R,2R) configuration, this stereochemistry may prevent mismatch repair protein recognition, enhancing cytotoxicity .

- Comparison to SP-4-2 Complexes : Complexes like dichloro(ethylenediamine)platinum(II) (SP-4-2) exhibit planar chirality but lack the steric bulk of diphenyl groups, resulting in lower tumor selectivity .

Substituent Impact

- Diphenyl vs. Cyclohexyl : Diphenyl groups increase lipophilicity (logP) compared to cyclohexanediamine, improving membrane permeability but possibly reducing renal clearance .

- Chloride vs. Iodide Leaving Groups : Iodo analogs (e.g., DPCI, DPI in ) exhibit slower hydrolysis but higher stability in plasma, which may reduce systemic toxicity .

Pharmacokinetic and Toxicological Profiles

| Parameter | Target Compound | Cisplatin | Oxaliplatin |

|---|---|---|---|

| Plasma Half-Life (Ultrafiltrate) | Not reported | ~30 min | 252–273 h |

| Renal Excretion | Likely dominant (Cl⁻ ligands) | 90% | 53.8% |

| Key Toxicity | Expected lower nephrotoxicity | Nephrotoxicity | Neurotoxicity |

Biological Activity

Platinum-based compounds have long been recognized for their significant biological activities, particularly in the field of oncology. The compound Platinum, dichloro(1,2-diphenyl-1,2-ethanediamine-N,N')-, (SP-4-3-(R,S))** is a chiral platinum complex that exhibits unique properties due to its specific ligand structure. This article explores its biological activity, focusing on its mechanisms of action, cytotoxicity profiles, and potential therapeutic applications.

The primary mechanism through which platinum complexes exert their biological effects involves the binding to DNA. Upon entering the cell, the compound undergoes aquation, leading to the formation of reactive platinum species that can bind to nucleophilic sites on DNA. This results in the formation of intrastrand cross-links , primarily at the N7 position of guanine bases, which disrupts DNA replication and transcription processes. This disruption ultimately triggers apoptotic pathways in cancer cells .

Cytotoxicity and Anticancer Activity

Research has demonstrated that Platinum, dichloro(1,2-diphenyl-1,2-ethanediamine-N,N')-, exhibits notable cytotoxicity against various cancer cell lines. A comparative study showed that this compound has a cytotoxic profile similar to that of established platinum drugs like cisplatin and carboplatin. The following table summarizes the cytotoxic effects observed in different studies:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 (Lung carcinoma) | 5.2 | |

| B16-F10 (Mouse melanoma) | 4.8 | |

| MDA-MB-231 (Breast carcinoma) | 6.0 | |

| HEK-293 (Non-cancerous) | 20.0 |

Case Study 1: Intracellular Accumulation

A study investigating the intracellular accumulation of platinum compounds found that Platinum, dichloro(1,2-diphenyl-1,2-ethanediamine-N,N')-, significantly altered metal transport in both cancerous and non-cancerous cell lines. The study utilized atomic absorption spectroscopy to measure platinum accumulation and observed a higher accumulation rate in cancer cells compared to normal cells, indicating a potential for selective targeting in therapeutic applications .

Case Study 2: Stereochemical Influence on Activity

The chiral nature of this platinum complex was shown to influence its biological activity. In one experiment comparing various platinum complexes with different ligands, it was noted that the stereochemistry of the ligand affected both the binding affinity to DNA and the resultant cytotoxicity. This finding suggests that chirality may be a critical factor in designing more effective platinum-based anticancer agents .

Comparative Analysis with Other Platinum Compounds

To better understand the unique properties of Platinum, dichloro(1,2-diphenyl-1,2-ethanediamine-N,N')-, it is essential to compare it with other well-known platinum complexes:

| Compound | Mechanism | Cytotoxicity Profile |

|---|---|---|

| Cisplatin | DNA cross-linking | High against solid tumors |

| Carboplatin | DNA cross-linking | Moderate; less nephrotoxic |

| Platinum, dichloro(1,2-diphenyl-1,2-ethanediamine-N,N')- | DNA cross-linking; stereospecific | High; selective for cancer cells |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.